Ethyl 4,5-dimethyl-2-{[(2,4,6-trimethylphenyl)carbonyl]amino}thiophene-3-carboxylate
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Overview
Description
ETHYL 4,5-DIMETHYL-2-(2,4,6-TRIMETHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its ethyl ester group, multiple methyl substitutions, and a benzamido group, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4,5-DIMETHYL-2-(2,4,6-TRIMETHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide.
Introduction of Methyl Groups: Methyl groups can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Attachment of the Benzamido Group: The benzamido group can be introduced through an amide coupling reaction using 2,4,6-trimethylbenzoic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4,5-DIMETHYL-2-(2,4,6-TRIMETHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ester group, forming the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated thiophenes.
Scientific Research Applications
ETHYL 4,5-DIMETHYL-2-(2,4,6-TRIMETHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of ETHYL 4,5-DIMETHYL-2-(2,4,6-TRIMETHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The benzamido group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(2,4,6-TRIMETHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE: Lacks the additional methyl groups on the thiophene ring.
METHYL 4,5-DIMETHYL-2-(2,4,6-TRIMETHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE: Has a methyl ester instead of an ethyl ester.
Uniqueness
ETHYL 4,5-DIMETHYL-2-(2,4,6-TRIMETHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of multiple methyl groups and the ethyl ester enhances its lipophilicity and potential interactions with biological targets.
Properties
Molecular Formula |
C19H23NO3S |
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Molecular Weight |
345.5 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-2-[(2,4,6-trimethylbenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C19H23NO3S/c1-7-23-19(22)16-13(5)14(6)24-18(16)20-17(21)15-11(3)8-10(2)9-12(15)4/h8-9H,7H2,1-6H3,(H,20,21) |
InChI Key |
JLGWMEPMTDHQAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
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